3-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol
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Overview
Description
3-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a phenol group attached to a pyrazole ring via an aminomethyl linkage, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol typically involves the reaction of 1,5-dimethyl-1H-pyrazole-3-amine with a suitable phenolic compound under controlled conditions. One common method includes the use of formaldehyde as a linking agent in a Mannich reaction, which forms the aminomethyl bridge between the pyrazole and phenol moieties .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro derivatives of the compound can be reduced to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled temperatures.
Major Products
The major products formed from these reactions include quinones, amines, and halogenated phenols, respectively .
Scientific Research Applications
3-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-5-aminopyrazole: Shares the pyrazole core but lacks the phenol group.
3-(Aminomethyl)phenol: Contains the phenol and aminomethyl groups but lacks the pyrazole ring.
1,5-Dimethyl-1H-pyrazole-3-amine: Similar pyrazole structure but without the phenol linkage.
Uniqueness
3-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol is unique due to its combined structural features of a pyrazole ring and a phenol group linked by an aminomethyl bridge. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H15N3O |
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Molecular Weight |
217.27 g/mol |
IUPAC Name |
3-[[(1,5-dimethylpyrazol-3-yl)amino]methyl]phenol |
InChI |
InChI=1S/C12H15N3O/c1-9-6-12(14-15(9)2)13-8-10-4-3-5-11(16)7-10/h3-7,16H,8H2,1-2H3,(H,13,14) |
InChI Key |
PSTSTSMFUIENDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NCC2=CC(=CC=C2)O |
Origin of Product |
United States |
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